(1-phenethyl-1H-imidazol-4-yl)methanol
Description
(1-Phenethyl-1H-imidazol-4-yl)methanol is a substituted imidazole derivative characterized by a phenethyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 4-position of the imidazole ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the phenethyl substituent.
Properties
CAS No. |
1700241-64-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[1-(2-phenylethyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c15-9-12-8-14(10-13-12)7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 |
InChI Key |
YJRNGYJQCJXJTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C2)CO |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C2)CO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
Research has indicated that derivatives of imidazole compounds, including (1-phenethyl-1H-imidazol-4-yl)methanol, exhibit significant anticancer properties. A study focusing on aminoimidazole derivatives demonstrated that certain compounds showed promising activity against Src family kinases, which are implicated in cancer progression. The compound exhibited an IC50 value of 25 μM on the SH-SY5Y neuroblastoma cell line, indicating potential for further development as an anticancer agent .
Protein-Protein Interaction Inhibition
Another study explored the use of this compound in fragment-based drug design aimed at inhibiting protein-protein interactions. The compound was evaluated for its binding efficiency and interaction with specific protein targets, showcasing its potential as a lead compound in the development of inhibitors for therapeutic applications .
Biological Activities
Antiparasitic Potential
Imidazole derivatives have been investigated for their antiparasitic activities. Research into natural products containing imidazole rings has shown promise in developing new treatments for parasitic infections. The structural characteristics of this compound may contribute to its efficacy against various parasites, warranting further exploration in this area .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazole derivatives is crucial for optimizing their biological activity. Studies have identified specific modifications to the phenethyl moiety that enhance solubility and binding affinity to target proteins. For instance, modifications involving hydroxyl or methoxyl groups on the phenyl ring have been shown to improve interactions with protein targets, thereby increasing the potential therapeutic efficacy of these compounds .
Case Studies and Data Tables
The following table summarizes key findings from various studies involving this compound and related compounds:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Imidazole Derivatives
Key Observations :
- Positional Effects : The hydroxymethyl group at C4 (as in the target compound) is less common than at C2 or on aromatic side chains. This positioning may influence hydrogen-bonding capacity and metabolic stability .
- Substituent Diversity : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity, while bulky groups (e.g., trityl in CAS 33769-07-2) improve steric protection .
- Biological Relevance: Amino or phenol groups (e.g., CAS 138935-50-9) are associated with antimicrobial or antiproliferative activity .
Table 3: Comparative Properties
*Based on analogous compounds with similar substituents .
Preparation Methods
Nucleophilic Substitution Using Imidazole and Benzyl Halides
A widely reported method involves the nucleophilic substitution of imidazole with benzyl halides or related derivatives to introduce the hydroxymethyl group.
-
- Imidazole is reacted with potassium hydroxide in acetonitrile at room temperature (~20°C) for 1 hour to generate the imidazolide anion.
- A benzyl chloride derivative, such as 4-(hydroxymethyl)benzyl chloride, is then added dropwise to the reaction mixture.
- The mixture is refluxed at 90°C for 16 hours to complete the substitution.
- After cooling, the reaction mixture is concentrated, and the product is extracted with organic solvents (chloroform, ethyl acetate).
- The organic layers are dried and concentrated to yield the target compound as a yellow oil.
-
- Yield reported as high as 96%.
- Characterization includes ^1H NMR and ^13C NMR confirming the presence of imidazole and phenyl protons, as well as methylene groups adjacent to nitrogen and hydroxyl groups.
| Step | Reagents & Conditions | Time | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Imidazole + KOH in acetonitrile | 1 hour | 20°C | - | Formation of imidazolide anion |
| 2 | Addition of 4-(hydroxymethyl)benzyl chloride | 16 hours | 90°C | 96% | Nucleophilic substitution |
| Workup | Extraction with chloroform, ethyl acetate | - | Room temp | - | Purification |
- Reference: Detailed synthesis and NMR data available from ChemicalBook.
Grignard-Type Addition to Imidazole Derivatives
Another synthetic approach involves the generation of 2-lithio or Grignard reagents derived from imidazole, followed by addition to aldehydes or ketones to form the hydroxymethyl-substituted imidazole.
-
- 2-Lithio-1-methyl-1H-imidazole is prepared by treating 1-methylimidazole with n-butyllithium at low temperature (-78°C) under inert atmosphere.
- The lithiated imidazole intermediate is then reacted dropwise with an aldehyde such as phenylacetaldehyde.
- The reaction mixture is stirred at ambient temperature for several hours.
- Workup involves quenching with acid, extraction, drying, and purification by recrystallization.
-
- This method allows for the introduction of various substituents on the imidazole ring and the side chain.
- Provides access to a range of alcohol derivatives with high purity.
-
- Typical ^1H NMR signals include resonances for the hydroxyl proton, methylene groups adjacent to imidazole nitrogen, and aromatic protons.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
Reference: This approach is documented in studies on imidazole derivatives synthesis and their further transformations.
Ethanol-Mediated Synthesis and Recrystallization
A related method reported for similar imidazole alcohol derivatives involves:
- Dissolving the imidazole precursor in absolute ethanol.
- Adding the aldehyde dropwise at low temperature (0–5°C).
- Stirring at room temperature for several hours.
- Evaporating the solvent under reduced pressure.
- Extracting the crude residue with chloroform and drying over sodium sulfate.
- Recrystallizing the product from benzene/petroleum ether mixtures.
- Final drying under vacuum with phosphorus pentoxide.
This method yields well-defined crystalline products suitable for detailed characterization.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Imidazole, KOH, 4-(hydroxymethyl)benzyl chloride | 20°C (1h), then 90°C (16h) reflux | 96 | Straightforward, high yield |
| Grignard/lithiation addition | 2-lithio-1-methylimidazole, phenylacetaldehyde | -78°C to RT, inert atmosphere | Variable | Versatile, allows substituent variation |
| Ethanol-mediated recrystallization | Imidazole, aldehyde, ethanol | 0–5°C addition, RT stirring | Moderate | Produces crystalline, pure products |
Research Findings and Analytical Data
- The nucleophilic substitution method provides a reliable route with excellent yields and straightforward purification.
- The lithiation/Grignard approach offers synthetic flexibility but requires strict temperature control and inert atmosphere.
- Spectroscopic data (^1H NMR, ^13C NMR, IR) consistently confirm the presence of the hydroxymethyl group and imidazole moiety.
- Mass spectrometry data support the molecular weight and purity of the compounds.
- Recrystallization and drying steps are crucial for obtaining analytically pure samples suitable for further applications.
Q & A
Q. What are the standard synthetic routes for (1-phenethyl-1H-imidazol-4-yl)methanol, and how can purity be optimized?
Methodological Answer: A common approach involves condensation reactions between imidazole derivatives and phenethyl precursors. For example:
- Step 1: React 1H-imidazole-4-carboxaldehyde with phenethylamine in methanol under reflux, catalyzed by acetic acid, to form the imine intermediate .
- Step 2: Reduce the intermediate using sodium borohydride (NaBH4) to yield the alcohol moiety.
- Purification: Flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization from methanol/water mixtures improves purity (>95%) .
Key Variables:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Methanol | Higher solubility of intermediates |
| Catalyst | Acetic acid (2 drops) | Accelerates Schiff base formation |
| Temperature | Reflux (~65°C) | Balances reaction rate and side reactions |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Analysis: ¹H NMR (DMSO-d6) typically shows peaks at δ 6.35–8.32 ppm for aromatic protons, with distinct signals for the imidazole ring (δ 7.2–8.5 ppm) and the ethanol moiety (δ 4.5–5.0 ppm) .
- X-ray Crystallography: Resolve stereochemistry and confirm bond angles (e.g., C-N-C bond angles ~120° in imidazole rings) .
- Elemental Analysis: Validate molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Replace acetic acid with Lewis acids (e.g., ZnCl2) to enhance imine formation kinetics .
- Solvent Effects: Test polar aprotic solvents (e.g., DMF) for better intermediate stability.
- Scale-Up Challenges: Use continuous flow reactors to mitigate exothermicity and improve heat dissipation .
Data-Driven Example:
| Condition | Yield (Small Scale) | Yield (10g Scale) |
|---|---|---|
| Methanol + Acetic Acid | 61% | 48% |
| DMF + ZnCl2 | 75% (pilot data) | 68% |
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?
Methodological Answer:
- Cross-Validation: Compare experimental ¹H NMR shifts with computational predictions (DFT calculations) .
- Dynamic Effects: Consider tautomerism in imidazole rings, which may cause NMR signal splitting absent in solid-state XRD structures .
- Case Study: A 2022 study resolved discrepancies in ethanol moiety conformation by variable-temperature NMR, revealing rotational barriers of ~8 kcal/mol .
Q. What environmental impact assessments are relevant for this compound?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Methodological Answer:
- Substituent Effects: Replace the phenethyl group with electron-withdrawing groups (e.g., Cl) to modulate lipophilicity and target binding .
- Case Study: Alpha-(2,4-dichlorophenyl) analogs showed 3x higher antifungal activity due to improved membrane penetration .
SAR Table:
| Derivative | LogP | Antifungal IC50 (µM) |
|---|---|---|
| Phenethyl | 2.1 | 45 |
| 2,4-Dichlorophenyl | 3.0 | 15 |
Q. What analytical techniques are critical for detecting trace impurities?
Methodological Answer:
- HPLC-MS: Detect sub-1% impurities using C18 columns (gradient: 5–95% acetonitrile in water) .
- GC-FID: Monitor residual solvents (e.g., methanol, THF) with detection limits <10 ppm .
Contradiction Analysis in Published Data
Q. How to address conflicting reports on thermal stability (e.g., melting points)?
Methodological Answer:
- Purity Checks: Replicate melting point measurements after recrystallization (e.g., 216°C observed in purified samples vs. 205°C in crude products) .
- Polymorphism Screening: Perform DSC to identify polymorphic forms, which may explain variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
